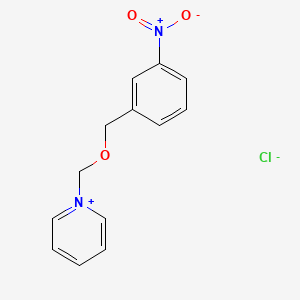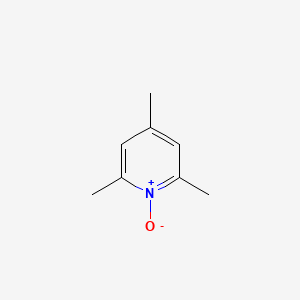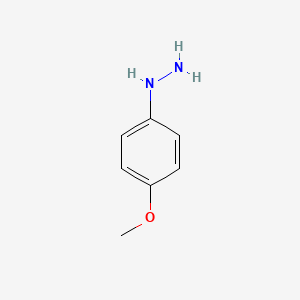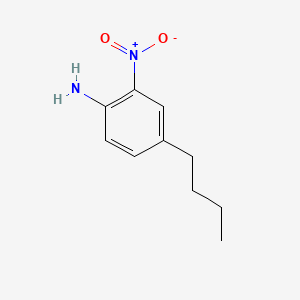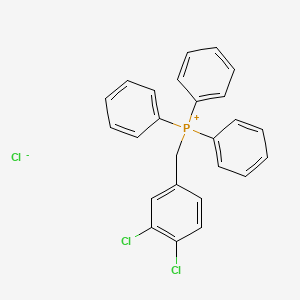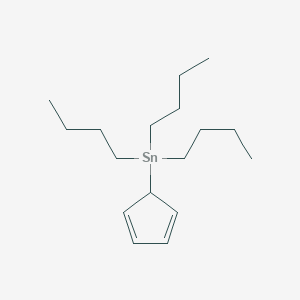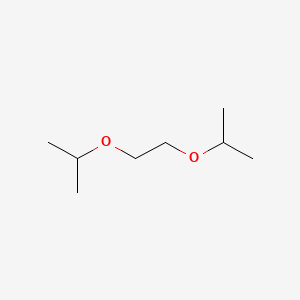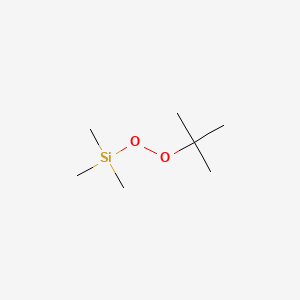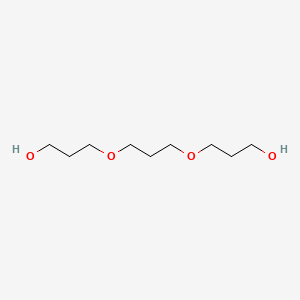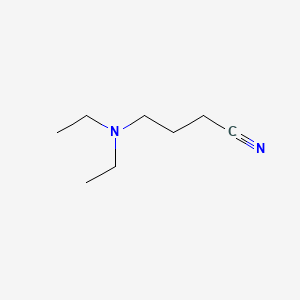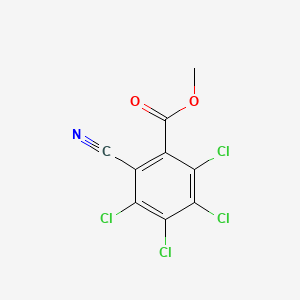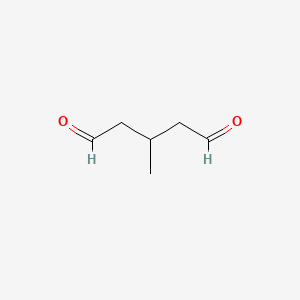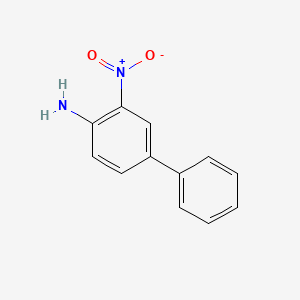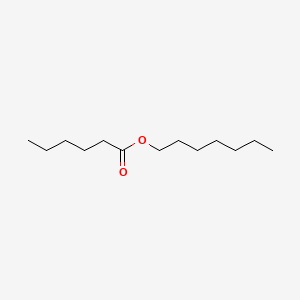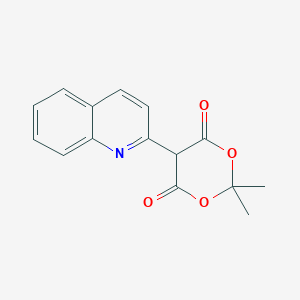
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione
概要
説明
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione, also known as DDQ, is a chemical compound that has been widely used in organic synthesis. DDQ is a powerful oxidizing agent that can be used to convert various organic compounds into their corresponding oxidation products.
作用機序
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione works as an oxidizing agent by accepting electrons from the organic compound being oxidized. The reaction mechanism involves the formation of a charge-transfer complex between 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione and the organic compound, followed by the transfer of electrons from the organic compound to 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione. This results in the formation of the corresponding oxidation product and 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dioneH2, which can be regenerated back to 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione by the addition of a mild oxidant such as molecular oxygen.
生化学的および生理学的効果
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells, and it has been used in the synthesis of potential anticancer agents. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has also been reported to have antimalarial activity and has been used in the synthesis of potential antimalarial drugs.
実験室実験の利点と制限
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has several advantages as an oxidizing agent in organic synthesis. It is a powerful and selective oxidizing agent that can be used under mild reaction conditions. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione is also readily available and relatively inexpensive. However, 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has some limitations, including its sensitivity to moisture and air, which can cause it to decompose. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione also has a strong odor and can cause irritation to the eyes and respiratory system.
将来の方向性
There are several future directions for research on 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione. One area of research could be the development of new synthetic methods for 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione that are more efficient and environmentally friendly. Another area of research could be the study of the biochemical and physiological effects of 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione and its derivatives. This could lead to the discovery of new potential drug candidates for the treatment of various diseases. Additionally, the development of new applications for 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione in organic synthesis could lead to the synthesis of new materials with unique properties.
科学的研究の応用
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has been widely used in organic synthesis as a powerful oxidizing agent. It has been used to convert various organic compounds into their corresponding oxidation products, such as alcohols to carbonyl compounds, and sulfides to sulfoxides or sulfones. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has also been used in the synthesis of natural products, pharmaceuticals, and other organic compounds.
特性
IUPAC Name |
2,2-dimethyl-5-quinolin-2-yl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-15(2)19-13(17)12(14(18)20-15)11-8-7-9-5-3-4-6-10(9)16-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLTUAVQDDWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=NC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344569 | |
| Record name | 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |
CAS RN |
83260-82-6 | |
| Record name | 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



